molecular formula C25H20N4O2 B12164146 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(1H-indol-4-yl)acetamide

2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(1H-indol-4-yl)acetamide

Cat. No.: B12164146
M. Wt: 408.5 g/mol
InChI Key: GCLQIBQIKFYEOG-UHFFFAOYSA-N
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Description

2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(1H-indol-4-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a phthalazinone core linked to an indole moiety through an acetamide bridge, which contributes to its diverse reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(1H-indol-4-yl)acetamide typically involves multiple steps:

    Formation of the Phthalazinone Core: The phthalazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with phthalic anhydride under reflux conditions.

    Benzylation: The phthalazinone intermediate is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Indole Derivative Preparation: The indole derivative is synthesized separately, often starting from indole-4-carboxylic acid, which is converted to the corresponding amine through reduction.

    Coupling Reaction: The final step involves coupling the benzylated phthalazinone with the indole derivative using acetic anhydride and a suitable catalyst, such as triethylamine, to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the phthalazinone core can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the indole moiety.

    Reduction: Reduced phthalazinone derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(1H-indol-4-yl)acetamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in various assays due to its potential interactions with biological macromolecules. It is often studied for its binding affinity to proteins and enzymes, which could lead to the development of new biochemical tools or therapeutic agents.

Medicine

In medicine, research is focused on its potential as a pharmacophore for drug development. Its ability to interact with specific molecular targets makes it a candidate for the development of drugs aimed at treating various diseases, including cancer and neurological disorders.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its synthesis and modification can lead to the creation of polymers or other materials with unique characteristics.

Mechanism of Action

The mechanism of action of 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(1H-indol-4-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The indole moiety is known for its ability to engage in π-π stacking interactions, while the phthalazinone core can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(1H-indol-3-yl)acetamide: Similar structure but with the indole nitrogen at a different position.

    2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)acetamide: Contains a pyrrolopyridine moiety instead of indole.

    2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(1H-benzimidazol-4-yl)acetamide: Features a benzimidazole ring instead of indole.

Uniqueness

The uniqueness of 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(1H-indol-4-yl)acetamide lies in its specific combination of the phthalazinone and indole moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H20N4O2

Molecular Weight

408.5 g/mol

IUPAC Name

2-(3-benzyl-4-oxophthalazin-1-yl)-N-(1H-indol-4-yl)acetamide

InChI

InChI=1S/C25H20N4O2/c30-24(27-22-12-6-11-21-20(22)13-14-26-21)15-23-18-9-4-5-10-19(18)25(31)29(28-23)16-17-7-2-1-3-8-17/h1-14,26H,15-16H2,(H,27,30)

InChI Key

GCLQIBQIKFYEOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C(=N2)CC(=O)NC4=CC=CC5=C4C=CN5

Origin of Product

United States

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